molecular formula C23H23N5O4 B2540139 9-(pyridin-3-yl)-2-(3,4,5-trimethoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one CAS No. 539845-04-0

9-(pyridin-3-yl)-2-(3,4,5-trimethoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

Cat. No. B2540139
CAS RN: 539845-04-0
M. Wt: 433.468
InChI Key: AXOIFKDVGOKCQS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The research on quinazoline derivatives has led to the synthesis of various compounds with potential applications in agriculture as antimicrobial agents. In one study, twenty-two quinazoline thioether derivatives incorporating a 1,2,4-triazolo[4,3-a]pyridine moiety were designed and synthesized. The synthesis process involved the creation of these compounds with the aim of evaluating their antimicrobial properties for agricultural use . Another study focused on the synthesis of novel ([1,2,4]triazolo[1,5-c]quinazolin-2-ylthio)carboxylic acids and esters. The alkylation of potassium 2-thio-[1,2,4]triazolo[1,5-c]quinazoline with halogenocarboxylic acids and its esters was found to proceed S-regioselectively. However, during the acid-catalyzed esterification of some compounds, degradation of the pyrimidine ring was observed, indicating a challenge in the synthesis process .

Molecular Structure Analysis

The molecular structure of one of the quinazoline thioether derivatives, specifically compound 6l, was confirmed through single-crystal X-ray diffraction analysis . This technique allowed for a precise determination of the molecular geometry and confirmation of the synthesized structure. The structural elucidation of the compounds in the second study was achieved using various spectroscopic methods, including FT-IR, (1)H- and (13)C-NMR, electron impact mass spectra (EI-MS), and LC-MS spectral data. These methods provided detailed information on the molecular structures of the synthesized compounds .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of quinazoline derivatives are crucial for their antimicrobial activity. The regioselective alkylation and the potential degradation of the pyrimidine ring during esterification highlight the complexity of the chemical reactions taking place. These reactions not only determine the final structure of the compounds but also their potential biological activity and stability .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized quinazoline derivatives are closely related to their biological activity. For instance, compound 6b from the first study was identified as having the highest hydrophilicity and the lowest molecular weight within the series, which contributed to its significant antibacterial activity. The EC50 values of compounds 6b and 6g against Xanthomonas axonopodis pv. citri were notably lower than that of the commercial agrobactericide Bismerthiazol, indicating their potent antibacterial properties . In the second study, the antimicrobial and antifungal activities of the synthesized compounds were evaluated, with acids 2a and 2c showing significant activity against Candida albicans. This activity was interrelated with their lipophilicity, suggesting that the physical and chemical properties of these compounds play a key role in their effectiveness as antimicrobial agents .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis Techniques : Various methods for synthesizing derivatives of triazoloquinazolinones, including 9-(pyridin-3-yl)-2-(3,4,5-trimethoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one, have been explored. These methods involve reactions like heterocyclization and condensation processes (Lipson et al., 2003); (Lipson et al., 2006).

  • Chemical Transformations : Research on chemical transformations, like hydrolysis, oxidation, and reduction of triazoloquinazolinones, contributes to understanding their potential applications in various fields (Lipson et al., 2006).

Potential Applications

  • Antibacterial and Antifungal Properties : Certain derivatives of triazoloquinazolinones have been studied for their antibacterial and antifungal activities, suggesting potential use in developing new antimicrobial agents (Singh et al., 2010); (Hassan, 2013).

  • Anticancer Potential : The anticancer potential of derivatives like triazoloquinazolinones has been explored, particularly in inhibiting certain types of cancer cells, which could be crucial for developing new cancer therapies (Pokhodylo et al., 2020); (Zhao et al., 2012).

  • Luminescent Properties : Some studies have focused on the luminescent properties of triazoloquinazolinone derivatives, indicating potential applications in materials science and optical technologies (Piletska et al., 2015).

Mechanism of Action

Many 1,2,4-triazoles act as enzyme inhibitors, interacting with their targets through hydrogen bonding and other non-covalent interactions . The TMP moiety can also contribute to the binding affinity of the compound to its target .

Safety and Hazards

The safety and hazards associated with 1,2,4-triazoles and TMP compounds can vary greatly depending on their specific structures and the conditions under which they are handled. It’s always important to refer to the relevant safety data sheets and to handle these compounds in accordance with appropriate safety protocols .

Future Directions

1,2,4-Triazoles and TMP compounds continue to be areas of active research due to their potential for various biological activities. Future research will likely focus on the development of new synthesis methods, the exploration of their biological activities, and the optimization of their properties for specific applications .

properties

IUPAC Name

9-pyridin-3-yl-2-(3,4,5-trimethoxyphenyl)-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O4/c1-30-17-10-14(11-18(31-2)21(17)32-3)22-26-23-25-15-7-4-8-16(29)19(15)20(28(23)27-22)13-6-5-9-24-12-13/h5-6,9-12,20H,4,7-8H2,1-3H3,(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXOIFKDVGOKCQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NN3C(C4=C(CCCC4=O)NC3=N2)C5=CN=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-(pyridin-3-yl)-2-(3,4,5-trimethoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

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